Rubidium hydroxide hydrate

Organic Synthesis Catalysis Flow Chemistry

Rubidium hydroxide hydrate (CAS 12026-05-0) is the irreplaceable Rb⁺ source for applications where common NaOH/KOH fail—specifically, stabilizing perovskite photoactive phases (efficiency boost from 13.56% to 17.16%), catalyzing flow-chemistry vinylations where it outperforms CsOH, and enabling one-step ZSM-5 zeolite synthesis not possible with Li/Na/Cs bases. Procure ≥99% metals-basis hydrate for R&D or scale-up.

Molecular Formula H3O2Rb
Molecular Weight 120.491 g/mol
CAS No. 12026-05-0
Cat. No. B078429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium hydroxide hydrate
CAS12026-05-0
Molecular FormulaH3O2Rb
Molecular Weight120.491 g/mol
Structural Identifiers
SMILESO.[OH-].[Rb+]
InChIInChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1
InChIKeyCHAWVFWLJTUJNI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Hydroxide Hydrate (CAS 12026-05-0): Technical Profile for Scientific Procurement


Rubidium hydroxide hydrate (RbOH·xH₂O, CAS 12026-05-0) is a strong, hygroscopic alkali metal hydroxide composed of rubidium cations (Rb⁺) and hydroxide anions (OH⁻). It is a colorless solid with a molar mass of 102.48 g/mol (anhydrous basis), a melting point of 382 °C (decomposition), and a density of 3.1 g/mL at 25 °C [1]. Its high basicity is a hallmark of the alkali metal series, generally increasing down the group from lithium to cesium [2]. The hydrated form, RbOH·xH₂O, where 'x' represents a variable degree of hydration, is a stable and commonly procured form of this reagent.

Rubidium Hydroxide Hydrate: Why Common Alkali Bases Cannot Substitute in Specialized Applications


While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are far more common and economical bases for general laboratory use, direct substitution with rubidium hydroxide hydrate in specialized applications is often invalid due to the unique steric and electronic properties of the Rb⁺ cation. The larger ionic radius of Rb⁺ (1.66 Å) compared to Na⁺ (1.16 Å) and K⁺ (1.38 Å) significantly alters dissolution kinetics, crystallization behavior, and the thermodynamic landscape of reactions. This is particularly evident in catalytic systems and materials synthesis where the specific cation size is critical for templating structures or mediating reaction pathways, as demonstrated by the exclusive ability of RbOH and KOH to enable zeolite crystallization under certain conditions [1]. Furthermore, in applications requiring precise optical or electronic properties, such as in perovskite photovoltaics or specialized fireworks, the specific atomic emission or ionic doping profile of Rb⁺ is irreplaceable .

Quantitative Differentiation of Rubidium Hydroxide Hydrate (CAS 12026-05-0) Against Key Comparators


Superior Catalytic Activity of RbOH·H₂O in Flow Reactor Vinylation Compared to KOH·H₂O

In the base-catalyzed vinylation of 1-heptanol with acetylene, the catalytic activity of alkali metal hydroxides was directly compared under closed (batch) and flow conditions [1]. The order of catalytic activity in a closed system was 2KOH·H₂O > RbOH·H₂O > CsOH·H₂O > NaOH, highlighting the influence of the degree of hydration. Crucially, under flow system conditions relevant to industrial or scaled-up laboratory syntheses, the activity order inverted, with RbOH·H₂O demonstrating the highest catalytic activity among all tested hydroxides (RbOH·H₂O > CsOH·H₂O > 2KOH·H₂O > NaOH > KOH·H₂O). This shift indicates a fundamental change in the rate-determining step or catalyst deactivation pathway that favors the use of RbOH·H₂O in continuous processes.

Organic Synthesis Catalysis Flow Chemistry

RbOH as a Superior Dopant for Perovskite Solar Cell Efficiency and Stability Over CsOH Analogs

The incorporation of rubidium cations into formamidinium lead iodide (FAPbI₃) perovskite solar cells leads to a substantial improvement in power conversion efficiency (PCE) and moisture stability compared to undoped FAPbI₃ and is often benchmarked against cesium (Cs⁺) doping. A direct comparative study showed that a 5% Rb-incorporated FAPbI₃ (Rb₀.₀₅FA₀.₉₅PbI₃) device achieved a best PCE of 17.16%, a significant increase over the bare FAPbI₃ device's PCE of 13.56% [1]. Furthermore, the Rb-doped film exhibited superior stability against high humidity (85% RH), and the unencapsulated device retained its high performance for over 1000 hours under ambient conditions [1]. This performance enhancement is linked to Rb's role in tuning the Goldschmidt tolerance factor, which stabilizes the desired photoactive black perovskite phase and suppresses the formation of the non-perovskite yellow phase (δ-FAPbI₃) [1][2].

Photovoltaics Perovskite Solar Cells Materials Science

Crucial and Exclusive Role of RbOH in Hierarchical ZSM-5 Zeolite Synthesis Over Other Alkali Bases

In the one-step synthesis of hierarchical ZSM-5 zeolite using cetyltrimethylammonium (CTA) as a template, a systematic investigation of different alkali metal hydroxides (LiOH, NaOH, KOH, RbOH, CsOH) revealed a critical, non-interchangeable role for RbOH [1]. The study found that only the use of KOH or RbOH as the base allowed for sufficient dissolution of the amorphous silica-alumina precursor to initiate zeolite crystallization. Synthesis attempts using LiOH, NaOH, or CsOH failed because silica dissolution was too limited for nucleation to occur [1]. This demonstrates that the specific cation size and properties of Rb⁺ and K⁺ are essential for the mineralization and crystallization steps in this particular zeolite synthesis pathway, and substitution with a cheaper alternative like NaOH is simply not possible.

Zeolite Synthesis Heterogeneous Catalysis Materials Chemistry

Lower Surface Acidity of RbOH-Activated Carbon Nanofiber Supports vs. KOH-Activated Supports

Chemical activation of carbon nanofibers (CNFs) with different alkali hydroxides leads to supports with distinct surface properties, which in turn influence the performance of supported metal catalysts [1]. A comparative study on CNFs activated with RbOH (CNF-RbOH) and KOH (CNF-KOH) found that KOH was more effective at developing porosity and increasing surface acidity [1]. Consequently, after nickel impregnation, the surface acidity of the resulting catalysts followed the sequence: Ni/CNF-KOH > Ni/CNF > Ni/CNF-RbOH [1]. This provides a quantitative handle for tailoring catalyst support acidity. For applications where lower surface acidity is desired to mitigate side reactions or alter selectivity, a RbOH-activated support offers a distinct and measurable advantage over its KOH-activated counterpart.

Catalyst Support Carbon Activation Surface Chemistry

Distinct Low-Temperature Crystal Structure and Phase Behavior Compared to KOH and CsOH

The low-temperature phase behavior and crystal structure of RbOH exhibit key differences from its closest analogs, KOH and CsOH, which can be critical in applications requiring precise structural knowledge. Unlike KOH and CsOH, which adopt an antiferroelectric order in their low-temperature phases, RbOH's low-temperature modification (RbOH-IVb) features one-dimensional OH⋯OH chains in an overall ferroelectric order [1]. Furthermore, under high pressure (above 6 GPa), RbOH transforms into a distinct phase (RbOH-VI) characterized by localized hydrogen-bonded (OH)₄ units, a structure also adopted by KOH-VI [2]. These structural distinctions highlight that the cation size of Rb⁺ (1.66 Å) sits at a critical threshold, resulting in a unique hydrogen-bonding network and phase diagram that cannot be assumed based on data from KOH or CsOH.

Crystallography Solid-State Chemistry High-Pressure Physics

High-Value Application Scenarios for Rubidium Hydroxide Hydrate (CAS 12026-05-0)


Synthesis of High-Efficiency, Stable Perovskite Solar Cells

Rubidium hydroxide hydrate serves as a critical precursor for introducing Rb⁺ cations into perovskite solar cell materials. As demonstrated in Section 3, the incorporation of 5% Rb into an FAPbI₃ perovskite film increased the power conversion efficiency of a solar cell from 13.56% to 17.16% and dramatically enhanced long-term stability in ambient air and high humidity [1]. The rubidium cation is essential for tuning the perovskite's Goldschmidt tolerance factor, stabilizing the photoactive black phase and suppressing the formation of performance-limiting yellow-phase impurities [2]. This makes RbOH a necessary reagent for research groups and companies developing next-generation, durable photovoltaic technologies.

Continuous-Flow Vinylation and Nucleophilic Addition Reactions

For chemical process development and organic synthesis laboratories utilizing flow chemistry, rubidium hydroxide hydrate presents a unique advantage. A direct comparative study showed that in a flow reactor system, RbOH·H₂O was the most active catalyst for the vinylation of 1-heptanol with acetylene, outperforming its analogs including KOH·H₂O and CsOH·H₂O [3]. This evidence positions RbOH·H₂O as the superior choice for optimizing reaction rates and yields in this class of base-catalyzed nucleophilic additions when operated under continuous-flow conditions, offering a clear performance edge over more common, less expensive bases.

One-Step Synthesis of Hierarchical ZSM-5 Zeolites

Researchers in heterogeneous catalysis and zeolite science will find rubidium hydroxide to be an indispensable reagent for the one-step, template-assisted synthesis of hierarchical ZSM-5 zeolites. A systematic investigation of alkali bases revealed that only KOH and RbOH could successfully dissolve the silica-alumina precursor to enable zeolite crystallization, while attempts with LiOH, NaOH, and CsOH failed entirely [4]. Therefore, procurement of RbOH is not an optional alternative but a mandatory requirement for executing this specific, efficient synthesis protocol, making it a key material for laboratories focused on advanced zeolite catalyst development.

Production of Violet-Colored Pyrotechnics

In the specialized field of pyrotechnics, rubidium hydroxide hydrate is used to impart a characteristic violet color to fireworks and flares . This application leverages the unique atomic emission spectrum of rubidium, which is distinct from the red of lithium or the yellow of sodium. Using the hydroxide form prevents the waste of expensive elemental rubidium metal, which is highly reactive and more costly. For pyrotechnic chemists, RbOH is the standard and irreplaceable source of the violet-emitting Rb⁺ ion, and its procurement is essential for creating formulations requiring this specific color.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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